molecular formula C19H23N3O2S B2444670 N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897461-53-9

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2444670
CAS No.: 897461-53-9
M. Wt: 357.47
InChI Key: UGKKMBLNTHRNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes an imidazo[2,1-b]thiazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-3-5-10-20-18(23)11-15-13-25-19-21-17(12-22(15)19)14-6-8-16(9-7-14)24-4-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKKMBLNTHRNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Construction

The imidazo[2,1-b]thiazole ring system is typically synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones or α-diketones. For example, 2-aminothiazole derivatives react with bromopyruvic acid to form the imidazo[2,1-b]thiazole backbone.

Synthetic Routes and Methodologies

Route 1: Sequential Cyclization and Cross-Coupling

Step 1: Synthesis of 6-Bromoimidazo[2,1-b]thiazole
2-Amino-5-bromothiazole reacts with ethyl bromopyruvate in ethanol under reflux to yield 6-bromoimidazo[2,1-b]thiazole-3-carboxylate (Yield: 68%).

Step 2: Suzuki-Miyaura Coupling
The bromide undergoes palladium-catalyzed coupling with 4-ethoxyphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the 4-ethoxyphenyl group (Yield: 75%).

Step 3: Side Chain Introduction
Hydrolysis of the ester to the carboxylic acid (NaOH, EtOH/H₂O) followed by amidation with n-butylamine (EDC/HOBt, DMF) affords the final product (Yield: 82%).

Table 1: Reaction Conditions and Yields for Route 1

Step Reagents/Conditions Yield (%)
1 Ethyl bromopyruvate, EtOH, reflux 68
2 Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 75
3 EDC/HOBt, DMF 82

Route 2: One-Pot Tandem Cyclization-Acylation

Step 1: Concurrent Cyclization and Acylation
A mixture of 2-amino-4-(4-ethoxyphenyl)thiazole, ethyl bromoacetate, and n-butylamine in acetonitrile undergoes microwave-assisted cyclization (120°C, 30 min), directly forming the acetamide side chain (Yield: 70%).

Advantages : Reduced purification steps; higher atom economy.
Limitations : Lower regioselectivity requires careful optimization.

Route 3: Late-Stage Functionalization

Step 1: Synthesis of Imidazo[2,1-b]thiazole-3-acetic Acid
2-Aminothiazole reacts with ethyl acetoacetate under acidic conditions (HCl, EtOH) to form imidazo[2,1-b]thiazole-3-acetic acid ethyl ester (Yield: 65%).

Step 2: Aryl Group Installation
Buchwald-Hartwig amination introduces the 4-ethoxyphenyl group via palladium catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) (Yield: 60%).

Step 3: Ester Hydrolysis and Amidation
The ester is hydrolyzed (LiOH, THF/H₂O) and coupled with n-butylamine (DCC, DMAP) to yield the target compound (Yield: 78%).

Critical Analysis of Methodologies

Yield and Efficiency

  • Route 1 offers the highest cumulative yield (68% × 75% × 82% ≈ 42.1%) but involves three purification steps.
  • Route 2 achieves 70% yield in one pot but struggles with scalability.
  • Route 3 suffers from moderate yields in the amination step (60%), likely due to steric hindrance.

Spectroscopic Validation

  • ¹H-NMR : Key signals include the ethoxy group (δ 1.35 ppm, triplet; δ 4.02 ppm, quartet) and acetamide NH (δ 6.24 ppm, broad).
  • LC-MS : [M+H]⁺ at m/z 398.2 confirms molecular weight.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during imidazo[2,1-b]thiazole formation may yield regioisomers. Using bulky directing groups (e.g., tert-butyl) improves selectivity.

Coupling Reactions

Suzuki-Miyaura coupling efficiency depends on boronic acid purity. Pre-purification via recrystallization (hexane/EtOAc) enhances yields.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) in amidation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibit promising anticancer properties. For instance, derivatives of thiazole and imidazole structures have been synthesized and evaluated for their efficacy against various cancer cell lines. Research shows that certain derivatives demonstrate significant cytotoxicity against human breast adenocarcinoma (MCF7) and colorectal carcinoma (HCT116) cells, suggesting a potential role in cancer therapy .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Similar thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action often involves the inhibition of vital bacterial enzymes or interference with cell wall synthesis, making these compounds valuable in the fight against antibiotic-resistant pathogens .

Mechanistic Insights

2.1 Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into the compound's affinity for specific receptors involved in cancer progression and microbial resistance mechanisms .

2.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the thiazole and imidazole rings significantly affect biological activity, which can be exploited to enhance efficacy and reduce toxicity .

Case Studies

StudyCompound TestedTargetFindings
Thiazole DerivativesAntibacterialSignificant activity against multiple bacterial strains; MIC values reported as low as 1.27 µM.
Benzamide DerivativesAnticancerCompounds showed IC50 values lower than standard treatments; effective against HCT116 cell line.
Imidazole DerivativesAntitubercularIn vivo studies demonstrated efficacy against Mycobacterium tuberculosis; inhibition of key mycobacterial enzymes observed.

Mechanism of Action

The mechanism of action of N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Biological Activity

N-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18_{18}H22_{22}N4_{4}OS
Molecular Weight 342.46 g/mol

Antimicrobial Activity

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a study found that certain thiazole derivatives displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria at low concentrations (IC50_{50} values ranging from 10 to 50 µM) .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. A notable case study involved the evaluation of similar imidazo derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies reported that certain derivatives inhibited cell proliferation with IC50_{50} values ranging from 20 to 100 µM . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds in this class have demonstrated anti-inflammatory effects. Research has indicated that imidazo derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. One study reported a significant reduction in inflammation markers in animal models treated with related thiazole compounds .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. For example, some imidazo derivatives have been shown to inhibit key enzymes in the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression .

Case Study 1: Anticancer Activity

A series of experiments evaluated the anticancer effects of imidazo derivatives on various cancer cell lines. The results indicated that N-butyl derivatives exhibited cytotoxicity with an IC50_{50} value of approximately 30 µM against MCF-7 cells. The study concluded that these compounds could serve as potential leads for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the thiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed to prepare imidazo[2,1-b]thiazole acetamide derivatives, and how are intermediates characterized?

Synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-b]thiazole core. For example:

  • Hydrazide intermediate preparation : Reacting ethyl esters (e.g., ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetate) with hydrazine hydrate yields acetohydrazide intermediates, which are critical for subsequent derivatization .
  • Condensation reactions : The hydrazide intermediate is reacted with substituted isothiocyanates or aromatic aldehydes under reflux in ethanol to form thiosemicarbazides or arylidenehydrazides, respectively. Reaction conditions (e.g., 3 hours at 80°C) and purification via recrystallization are standard .
  • Characterization : IR spectroscopy confirms functional groups (e.g., C=O, NH stretches), while 1H^1H NMR and 13C^{13}C NMR validate regiochemistry and substituent positions. Mass spectrometry and elemental analysis ensure purity .

Q. What standardized assays are used for preliminary cytotoxicity screening of imidazo[2,1-b]thiazole derivatives?

  • Primary screening : The National Cancer Institute’s (NCI) 3-cell line panel (e.g., leukemia, lung, breast cancer) at a single dose (10 µM) identifies hit compounds. Active candidates (e.g., log10_{10}GI50_{50} < -8.00) advance to full 60-cell line profiling .
  • Dose-response assays : IC50_{50} values are determined using cell viability assays (e.g., MTT) against specific lines like MDA-MB-231 (breast) and HepG2 (liver). Sorafenib is often used as a reference inhibitor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of imidazo[2,1-b]thiazole acetamides for selective cytotoxicity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-Cl, 4-Br) on the phenyl ring enhances activity. For example, 5l (4-Cl derivative) showed IC50_{50} = 1.4 µM against MDA-MB-231, 16-fold more potent than sorafenib .
  • Heterocyclic modifications : Replacing the N-butyl group with pyridinyl or morpholinyl moieties improves solubility and VEGFR2 inhibition (e.g., 5a: 3.76% inhibition at 20 µM) .
  • Selectivity profiling : Compounds with higher selectivity for triple-negative breast cancer (TNBC) over hepatic lines (e.g., HepG2 IC50_{50} = 22.6 µM vs. MDA-MB-231 IC50_{50} = 1.4 µM) suggest tissue-specific uptake or target expression differences .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Assay condition standardization : Variations in enzyme sources (e.g., aldose reductase from rat kidneys vs. recombinant human enzymes) can lead to conflicting inhibition rates. Standardizing substrate concentrations (e.g., NADPH levels in UV-spectrophotometric assays) improves reproducibility .
  • Orthogonal validation : For antimycobacterial activity, combining microplate Alamar Blue (MABA) and broth microdilution assays reduces false positives. Compound 11 showed 16% inhibition in MABA but required MIC validation (>6.25 µg/mL) .
  • Molecular docking : Discrepancies in cytotoxicity may arise from differential binding to off-target kinases. Docking studies (e.g., VEGFR2 or acetylcholinesterase active sites) clarify mechanism-driven selectivity .

Q. How are advanced biophysical techniques applied to elucidate the mechanism of enzyme inhibition?

  • Kinetic assays : Aldose reductase inhibition is quantified via UV-1700 spectrophotometry by tracking NADPH depletion at 340 nm. IC50_{50} values correlate with hydrazine carbothioamide substituents (e.g., 37a: 25.41% inhibition) .
  • X-ray crystallography : Structural analogs (e.g., 2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide) are co-crystallized with target enzymes to identify hydrogen-bonding interactions with catalytic residues (e.g., Tyr48, His110 in aldose reductase) .

Q. What strategies improve the pharmacokinetic (PK) profile of imidazo[2,1-b]thiazole derivatives for in vivo studies?

  • Prodrug design : Esterification of carboxylic acid groups (e.g., ethyl ester prodrugs) enhances oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • PEGylation : Using polyethylene glycol (PEG) as a solvent or conjugate improves aqueous solubility. Ethanol-PEG-600 systems facilitate eco-friendly synthesis and direct product precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.